molecular formula C5H7NO2S B2705864 (3-Methoxy-1,2-thiazol-4-yl)methanol CAS No. 2156132-22-6

(3-Methoxy-1,2-thiazol-4-yl)methanol

Cat. No. B2705864
CAS RN: 2156132-22-6
M. Wt: 145.18
InChI Key: IGHDEPKRYUEXKO-UHFFFAOYSA-N
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Description

“(3-Methoxy-1,2-thiazol-4-yl)methanol” is a chemical compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . The compound is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of thiazole derivatives has been extensively studied. For instance, a synthesis method involving the reaction of 4-hydroxy-1-methylquinolin-2 (1H)-one, 2-aminobenzothiazole, and 4-methoxybenzaldehyde in water or ethanol at 50–60 °C for 2.0 hours has been reported . Another method involves the precipitation of target compounds from methanol .


Molecular Structure Analysis

The molecular structure of “(3-Methoxy-1,2-thiazol-4-yl)methanol” is characterized by its InChI code: 1S/C5H7NO2S/c1-8-5-4 (2-7)3-9-6-5/h3,7H,2H2,1H3 . The molecular weight of the compound is 145.18 .


Chemical Reactions Analysis

Thiazoles, including “(3-Methoxy-1,2-thiazol-4-yl)methanol”, are known to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .

Scientific Research Applications

Safety and Hazards

The safety data sheet for “(3-Methoxy-1,2-thiazol-4-yl)methanol” indicates that it is flammable and harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

(3-methoxy-1,2-thiazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S/c1-8-5-4(2-7)3-9-6-5/h3,7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHDEPKRYUEXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NSC=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-1,2-thiazol-4-yl)methanol

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